Cyclohexanecarboxamide, N-[2,2,2-trifluoro-1-[[(tetrahydro-2-furanyl)methyl]amino]-1-(trifluoromethyl)ethyl]-
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Overview
Description
N-(1,1,1,3,3,3-Hexafluoro-2-{[(oxolan-2-yl)methyl]amino}propan-2-yl)cyclohexanecarboxamide is a complex organic compound characterized by its unique structure, which includes hexafluoropropanol and oxolane moieties. This compound is notable for its high fluorine content, which imparts distinct chemical and physical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1,1,3,3,3-hexafluoro-2-{[(oxolan-2-yl)methyl]amino}propan-2-yl)cyclohexanecarboxamide typically involves multiple steps:
Formation of Hexafluoropropanol Derivative: The initial step involves the preparation of 1,1,1,3,3,3-hexafluoro-2-propanol, which is achieved through the reaction of hexafluoroacetone with a suitable reducing agent.
Oxolane Introduction: The oxolane moiety is introduced via a nucleophilic substitution reaction, where oxolane-2-methanol reacts with the hexafluoropropanol derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-(1,1,1,3,3,3-Hexafluoro-2-{[(oxolan-2-yl)methyl]amino}propan-2-yl)cyclohexanecarboxamide undergoes various chemical reactions, including:
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the amide group to an amine.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, alkoxides.
Major Products
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Amines.
Substitution Products: Halogenated or alkoxylated derivatives.
Scientific Research Applications
N-(1,1,1,3,3,3-Hexafluoro-2-{[(oxolan-2-yl)methyl]amino}propan-2-yl)cyclohexanecarboxamide has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of N-(1,1,1,3,3,3-hexafluoro-2-{[(oxolan-2-yl)methyl]amino}propan-2-yl)cyclohexanecarboxamide involves its interaction with molecular targets through hydrogen bonding, van der Waals forces, and hydrophobic interactions. The fluorine atoms enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively . This compound can modulate the activity of enzymes and receptors by binding to their active sites, thereby influencing biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
1,1,1,3,3,3-Hexafluoro-2-propanol: A precursor in the synthesis of the compound, known for its high ionizing power and use in peptide chemistry.
Hexafluoroisopropanol: Similar in structure and used in similar applications, particularly in organic synthesis and as a solvent.
Hexafluoroisopropyl alcohol: Another fluorinated alcohol with comparable properties and uses.
Uniqueness
N-(1,1,1,3,3,3-Hexafluoro-2-{[(oxolan-2-yl)methyl]amino}propan-2-yl)cyclohexanecarboxamide is unique due to its combination of hexafluoropropanol and oxolane moieties, which confer distinct chemical properties such as high stability, lipophilicity, and reactivity. These features make it particularly valuable in specialized applications where other similar compounds may not perform as effectively .
Properties
Molecular Formula |
C15H22F6N2O2 |
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Molecular Weight |
376.34 g/mol |
IUPAC Name |
N-[1,1,1,3,3,3-hexafluoro-2-(oxolan-2-ylmethylamino)propan-2-yl]cyclohexanecarboxamide |
InChI |
InChI=1S/C15H22F6N2O2/c16-14(17,18)13(15(19,20)21,22-9-11-7-4-8-25-11)23-12(24)10-5-2-1-3-6-10/h10-11,22H,1-9H2,(H,23,24) |
InChI Key |
WURPJNVLXRQGOD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C(=O)NC(C(F)(F)F)(C(F)(F)F)NCC2CCCO2 |
Origin of Product |
United States |
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